N-[[(5S)-3-[4-[(2-Hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide (Linezolid Impurity)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[(5S)-3-[4-[(2-Hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide, commonly known as Linezolid Impurity, is a chemical compound that is structurally related to Linezolid, an antibiotic used to treat infections caused by Gram-positive bacteria. This compound is often studied as an impurity in the synthesis of Linezolid and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(5S)-3-[4-[(2-Hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide involves multiple steps, including the formation of the oxazolidinone ring and the introduction of the hydroxyethylamino group. The reaction conditions typically involve the use of reagents such as acetic anhydride, ethyl chloroformate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the formation of by-products. Techniques such as crystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[(5S)-3-[4-[(2-Hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring or the hydroxyethylamino group.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the oxazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxazolidinone derivatives, while substitution reactions can introduce various functional groups to the phenyl ring.
Scientific Research Applications
N-[[(5S)-3-[4-[(2-Hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide has several applications in scientific research:
Chemistry: It is used as a reference standard in the synthesis and analysis of Linezolid and its impurities.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research focuses on its role as an impurity in pharmaceutical formulations and its potential effects on drug efficacy and safety.
Industry: The compound is used in quality control processes to ensure the purity and consistency of Linezolid production.
Mechanism of Action
The mechanism of action of N-[[(5S)-3-[4-[(2-Hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide is closely related to that of Linezolid. It involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex for protein synthesis, thereby inhibiting bacterial growth. The molecular targets include the ribosomal RNA and associated proteins involved in the translation process.
Comparison with Similar Compounds
Similar Compounds
Linezolid: The parent compound, used as an antibiotic.
N-[(5S)-3-[3-fluoro-4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide: Another impurity related to Linezolid.
N-[(5S)-3-[4-(2-aminoethyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide: A structurally similar compound with different functional groups.
Uniqueness
N-[[(5S)-3-[4-[(2-Hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide is unique due to its specific structural features, such as the hydroxyethylamino group and the oxazolidinone ring. These features contribute to its distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[[3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-10(19)16-8-13-9-17(14(20)21-13)12-4-2-11(3-5-12)15-6-7-18/h2-5,13,15,18H,6-9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHYNNJDBGGTOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.